
3-(3-((3-Chlorophenyl)amino)-2-hydroxypropyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-((3-Chlorophenyl)amino)-2-hydroxypropyl)quinazolin-4(3H)-one is a quinazoline derivative that has garnered attention due to its potential therapeutic applications, particularly in the field of medicinal chemistry. Quinazoline derivatives are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-((3-Chlorophenyl)amino)-2-hydroxypropyl)quinazolin-4(3H)-one typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of anthranilic acid with formamide to form the quinazolinone structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization and chromatography are also essential to achieve high-quality products .
化学反応の分析
Types of Reactions
3-(3-((3-Chlorophenyl)amino)-2-hydroxypropyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include alkyl halides and halogenating agents like N-bromosuccinimide (NBS).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce hydroxyquinazolines .
科学的研究の応用
3-(3-((3-Chlorophenyl)amino)-2-hydroxypropyl)quinazolin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise as an antitumor agent, particularly in inhibiting the growth of certain cancer cell lines.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-(3-((3-Chlorophenyl)amino)-2-hydroxypropyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. This inhibition can lead to the disruption of critical cellular pathways, ultimately resulting in cell death or growth inhibition .
類似化合物との比較
Similar Compounds
Gefitinib: Another quinazoline derivative used as an anticancer agent.
Erlotinib: Similar to gefitinib, it targets the epidermal growth factor receptor (EGFR).
Lapatinib: A dual tyrosine kinase inhibitor used in cancer treatment.
Uniqueness
3-(3-((3-Chlorophenyl)amino)-2-hydroxypropyl)quinazolin-4(3H)-one is unique due to its specific structural features, such as the 3-chlorophenyl group and the hydroxypropylamine moiety. These features contribute to its distinct biological activity and potential therapeutic applications .
特性
CAS番号 |
65971-04-2 |
|---|---|
分子式 |
C17H16ClN3O2 |
分子量 |
329.8 g/mol |
IUPAC名 |
3-[3-(3-chloroanilino)-2-hydroxypropyl]quinazolin-4-one |
InChI |
InChI=1S/C17H16ClN3O2/c18-12-4-3-5-13(8-12)19-9-14(22)10-21-11-20-16-7-2-1-6-15(16)17(21)23/h1-8,11,14,19,22H,9-10H2 |
InChIキー |
AMKXALWPCTUCCS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(CNC3=CC(=CC=C3)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



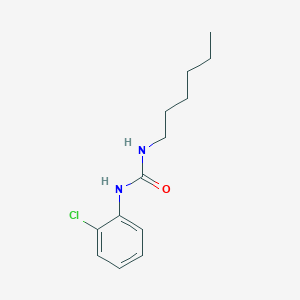
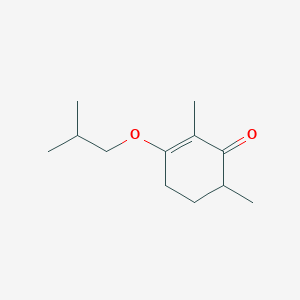



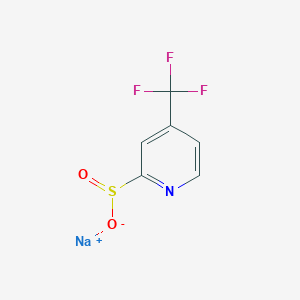
![N,N'-bis[(4-methylphenyl)sulfonyl]cystine](/img/structure/B11944564.png)

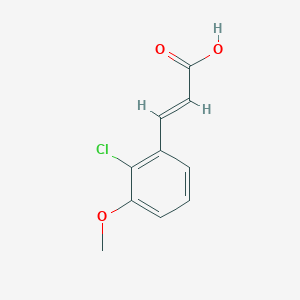
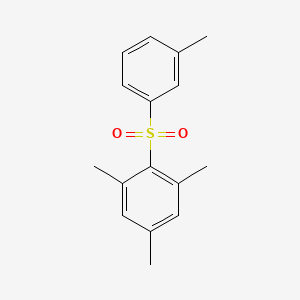

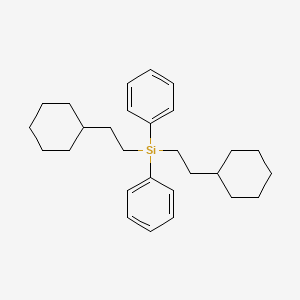
![N'-[(4-Methoxyphenyl)methylidene]-2-oxo-3-piperidinecarbohydrazide](/img/structure/B11944609.png)
